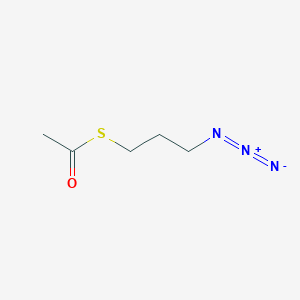

S-(3-azidopropyl) ethanethioate

Description

Contextual Significance of Azide (B81097) and Thioacetate (B1230152) Functionalities in Chemical Research

The scientific importance of S-(3-azidopropyl) ethanethioate is best understood by examining its two key functional groups.

The azide group (-N₃) is a high-energy functional group that is surprisingly stable in a wide range of chemical transformations. stanford.edu Its primary significance in modern chemistry stems from its role in "click chemistry," a concept introduced by K. Barry Sharpless. scirp.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage. wikipedia.orgwikipedia.org This reaction's bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes, has made azides invaluable in bioconjugation, drug discovery, and material science. wikipedia.orgmdpi.com Organic azides are also precursors to amines and can participate in various other reactions, including the Staudinger ligation and the formation of nitrenes upon thermal or photochemical decomposition. wikipedia.orgmdpi.com

The thioacetate group (-SCOCH₃) serves as a protected form of a thiol (-SH). wikipedia.org Thiols are highly reactive and prone to oxidation to disulfides. The thioacetate group provides a stable, less odorous alternative that can be easily deprotected to reveal the free thiol when needed. researchgate.net This controlled release of the thiol functionality is crucial for applications such as the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, and for introduction of thiol groups into molecules during organic synthesis. wikipedia.orgresearchgate.net

Role in Contemporary Synthetic Strategies and Material Science Innovations

The dual functionality of this compound makes it a powerful tool for creating well-defined molecular architectures. The azide end allows for "clicking" onto alkyne-modified surfaces or molecules, while the thioacetate end provides a stable precursor to a thiol for surface anchoring or further functionalization.

A significant application is in the surface modification of nanomaterials. For instance, this compound has been used to functionalize zinc oxide (ZnO) nanocrystals. rsc.org In this process, the thioacetate is first converted to a thiol, which then binds to the ZnO surface. The exposed azide groups on the nanocrystal surface are then available for subsequent "click" reactions, allowing for the attachment of various molecules. rsc.org This strategy has also been employed to create multifunctional polymer nanoparticles. nih.govresearchgate.net By reacting a polymer with this compound, researchers can introduce azide functionalities onto the polymer backbone, which can then be used for bioconjugation or other modifications. nih.govresearchgate.net

In another example, this compound was a key component in the synthesis of donor-acceptor Stenhouse adduct (DASA)-functionalized gold nanoparticles. acs.org The thioacetate group facilitated the attachment of the DASA molecule to the gold surface, while the azide was used in a copper-catalyzed azide-alkyne cycloaddition reaction to link different molecular components. acs.org

Overview of Research Trajectories for Azide- and Thiol-Precursor Compounds

The research landscape for azide- and thiol-precursor compounds is continually evolving, driven by the demand for more efficient and selective synthetic methods.

For azide-precursor compounds , a major research trend is the development of new and safer azidating agents to avoid the use of potentially explosive reagents. The expansion of "click chemistry" continues to be a dominant theme, with researchers exploring new catalysts and reaction conditions to improve efficiency and broaden the scope of applications, including in living systems. wikipedia.orgmdpi.com There is also significant interest in using azides for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

In the realm of thiol-precursor compounds , the focus is on developing more robust and versatile protecting groups for thiols. While thioacetates are widely used, research is ongoing to find alternatives that offer different deprotection conditions or greater stability. researchgate.net The synthesis of multifunctional thiol hardeners for applications in polymer chemistry and materials science is another active area of investigation. acs.org Furthermore, there is growing interest in the enzymatic release of thiols from their precursors, which could enable more precise spatial and temporal control over thiol-based reactions in biological systems. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3-azidopropyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSOFTIGNARKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of "S-(3-azidopropyl) ethanethioate," providing detailed information about its atomic connectivity and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "this compound" in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For "this compound," the spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (S, N) and functional groups (C=O).

The expected signals are:

A singlet for the methyl protons (H-a) of the ethanethioate group.

A triplet for the methylene (B1212753) protons (H-c) adjacent to the sulfur atom.

A triplet for the methylene protons (H-e) adjacent to the azide (B81097) group.

A multiplet (specifically, a quintet) for the central methylene protons (H-d), which are coupled to the two adjacent methylene groups.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For "this compound," five unique carbon signals are expected, corresponding to the methyl carbon, the carbonyl carbon, and the three methylene carbons of the propyl chain. The chemical shifts are characteristic of the type of carbon atom.

The table below summarizes the predicted NMR data based on established chemical shift values for similar functional groups pitt.edusigmaaldrich.comcarlroth.com.

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |

| H-a (CH₃CO-) | ~ 2.35 | Singlet | 3H | C-a (CH₃) | ~ 30.5 |

| H-c (-SCH₂-) | ~ 2.95 | Triplet | 2H | C-b (C=O) | ~ 195.0 |

| H-d (-CH₂CH₂CH₂-) | ~ 1.95 | Quintet | 2H | C-c (-SCH₂) | ~ 28.5 |

| H-e (-CH₂N₃) | ~ 3.40 | Triplet | 2H | C-d (-CH₂-) | ~ 26.0 |

| C-e (-CH₂N₃) | ~ 49.0 |

Predicted chemical shifts are relative to TMS (Tetramethylsilane) in CDCl₃ solvent.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in "this compound." The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of the bonds within the molecule.

The FT-IR spectrum of this compound is dominated by two highly characteristic and strong absorption bands:

Azide (N₃) Asymmetric Stretch: A very strong and sharp absorption peak is observed in the region of 2100-2250 cm⁻¹. This peak is a definitive indicator of the presence of the azide functional group researchgate.net.

Thioester Carbonyl (C=O) Stretch: A strong absorption appears around 1680-1715 cm⁻¹. The position of this band is characteristic of a carbonyl group in a thioester environment, which is typically at a lower wavenumber compared to a regular ester (1735-1750 cm⁻¹) researchgate.netnih.gov.

Other expected absorptions include C-H stretching and bending vibrations from the alkyl portions of the molecule.

| FT-IR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2950 | C-H (sp³) asymmetric stretch |

| ~ 2870 | C-H (sp³) symmetric stretch |

| ~ 2100 | -N₃ (Azide) asymmetric stretch |

| ~ 1690 | -C=O (Thioester) stretch |

| ~ 1450 | -CH₂- scissoring (bending) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. While not typically used for detailed structural elucidation of the entire molecule, it is a valuable tool for quantifying the compound and monitoring reactions involving its chromophores—the azide and thioester groups.

Azide Chromophore: Alkyl azides display a characteristic weak electronic absorption (n→π* transition) with a maximum wavelength (λmax) around 280-290 nm researchgate.netscispace.com.

Thioester Chromophore: The thioester group also exhibits a weak n→π* transition in a similar region, typically between 270-300 nm researchgate.netmasterorganicchemistry.com.

The distinct absorbance of the azide group makes UV-Vis spectroscopy particularly useful for monitoring the progress of reactions where this group is consumed, such as the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). As the reaction proceeds, the azide is converted into a triazole, leading to the disappearance of the characteristic absorbance band at ~285 nm. By tracking the decrease in absorbance over time, reaction kinetics can be accurately determined.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of "this compound" and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, thermally labile molecules like "this compound." In ESI-MS, the molecule is typically protonated or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) nih.gov.

Given the molecular weight of 159.21 g/mol , the high-resolution ESI-MS spectrum would confirm the elemental composition (C₅H₉N₃OS) sigmaaldrich.comsigmaaldrich.com. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural proof. A highly characteristic fragmentation pathway for azides is the neutral loss of a dinitrogen molecule (N₂, 28.01 Da), which provides strong evidence for the presence of the azide group nih.govrsc.org.

| ESI-MS Data (Predicted) | ||

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₀N₃OS]⁺ | 160.05 |

| [M+Na]⁺ | [C₅H₉N₃OSNa]⁺ | 182.04 |

| [M+H-N₂]⁺ | [C₅H₁₀NOS]⁺ | 132.05 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique typically used for the analysis of large molecules such as proteins and polymers, or for surface analysis sigmaaldrich.com. While not the standard method for analyzing a small molecule like "this compound" in its pure form, MALDI-TOF-MS becomes a powerful and highly relevant technique when studying the application of this compound.

"this compound" is designed as a bifunctional linker. The thioacetate (B1230152) group serves as a protected thiol for anchoring to gold surfaces, forming self-assembled monolayers (SAMs). The terminal azide group is then available for subsequent surface modification via "click" chemistry. In this context, MALDI-TOF-MS is used to:

Confirm Surface Functionalization: After immobilizing the molecule onto a gold substrate, MALDI-TOF-MS can be used to detect the anchored species, confirming the successful formation of the monolayer.

Monitor Surface Reactions: Following a surface-initiated "click" reaction (e.g., attaching a peptide or a polymer), MALDI-TOF-MS can identify the new, larger species, thereby confirming the success and efficiency of the surface modification. The resulting mass shift corresponds precisely to the mass of the molecule that has been "clicked" onto the surface.

Chromatographic and Separative Methods

Chromatographic techniques are essential for purifying and analyzing polymers synthesized using or functionalized with this compound. These methods separate molecules based on their physical and chemical properties, offering insights into the products of complex chemical reactions.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. resolvemass.ca When this compound is used, for example, to create azide-terminated polymers for subsequent "click" chemistry reactions, GPC is indispensable for verifying the success of the polymerization. nih.gov

The technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. resolvemass.ca A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. lcms.cz By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Research findings on azide-terminated polymers, such as those that could be synthesized using this compound, demonstrate the utility of GPC. For instance, in the synthesis of azide-terminated polystyrene (PS-N3) or poly(ethylene oxide) (PEO-N3), GPC is used to confirm that a well-defined polymer with a narrow molecular weight distribution has been produced before proceeding with further functionalization. The GPC trace will show a single, sharp peak, and the data can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (typically < 1.2) indicates a controlled polymerization process. researchgate.netnih.gov

| Polymer Sample | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Azide-Terminated Polystyrene (PS-N3) | 9,500 | 10,260 | 1.08 | researchgate.net |

| Azide-Terminated Poly(ethylene glycol) (PEG-N3) | 5,000 | 5,350 | 1.07 | nih.gov |

| Azide-Terminated Polycaprolactone (PCL-N3) | 14,200 | 15,760 | 1.11 | researchgate.net |

Surface-Sensitive Analytical Techniques

When this compound is used to modify surfaces, for example, by forming self-assembled monolayers (SAMs), surface-sensitive techniques are crucial for confirming the presence of the molecule and characterizing the resulting film.

X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding and Composition

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. nih.gov This makes it exceptionally well-suited for analyzing surfaces functionalized with this compound. The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For a surface modified with this compound, XPS can confirm the successful attachment of the molecule by detecting the characteristic elements: carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and particularly nitrogen (N 1s). The high-resolution N 1s spectrum is a definitive signature for the azide group (-N₃). It typically shows two distinct peaks due to the different chemical states of the three nitrogen atoms. acs.orgnih.gov The central, positively charged nitrogen atom appears at a higher binding energy (around 404-406 eV), while the two terminal, negatively charged nitrogen atoms produce a peak at a lower binding energy (around 400-402 eV). nih.govresearchgate.net The theoretical intensity ratio of these two peaks is 1:2. thermofisher.com The detection of the S 2p peak at a binding energy corresponding to a thioether or thiol linkage to the surface would further confirm the integrity and orientation of the attached molecule.

| Nitrogen Species | Assigned Atom(s) | Typical Binding Energy (eV) | Expected Peak Area Ratio | Reference |

|---|---|---|---|---|

| N 1s (Peak 1) | Central Nitrogen (N=N +=N) | 404.3 - 405.6 | 1 | acs.orgnih.gov |

| N 1s (Peak 2) | Terminal Nitrogens (N =N+=N ) | 400.5 - 402.1 | 2 | acs.orgnih.gov |

Atomic Force Microscopy (AFM) for Surface Morphology and Film Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. spectraresearch.com It is used to characterize the morphology, roughness, and thickness of films formed by molecules like this compound. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored by a laser and photodiode system to create the surface image.

When a substrate is functionalized with this compound to form a monolayer or a thin polymer film, AFM can be used to assess the quality of the coating. Topographical images can reveal whether the film is uniform and continuous or if it has formed aggregates or pinholes. mdpi.com A key quantitative measurement from AFM is the surface roughness, often expressed as the root-mean-square (RMS) roughness, which indicates the standard deviation of the surface height. A smooth, well-ordered monolayer will typically have a very low RMS roughness. Furthermore, by scratching the film and scanning across the edge, AFM can be used to measure the film's thickness with high precision, confirming monolayer or multilayer formation. researchgate.net

| Surface Type | Analysis Mode | Measured Parameter | Typical Value | Reference |

|---|---|---|---|---|

| Bare Gold Substrate | Tapping Mode | RMS Roughness | < 0.5 nm | researchgate.net |

| Self-Assembled Monolayer (SAM) | Tapping Mode | RMS Roughness | 0.5 - 1.0 nm | mdpi.com |

| Self-Assembled Monolayer (SAM) | Scratch Test | Film Thickness | 1 - 2 nm | researchgate.net |

Thermal Analysis

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. This is particularly important for polymers or materials that incorporate this compound, as the energetic azide group can significantly influence thermal stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). eltra.com The resulting plot of mass versus temperature provides information about the thermal stability and decomposition profile of the material. mdpi.com

For a polymer containing azidopropyl groups, TGA is critical for determining its safe operating temperature and understanding its degradation mechanism. The azide group is known to be thermally labile, typically decomposing with the loss of nitrogen gas (N₂) in an exothermic process. researchgate.netmdpi.com TGA curves of azide-containing polymers often show a distinct, sharp mass loss step at temperatures typically between 150°C and 280°C, corresponding to the cleavage of the azide group. researchgate.net The temperature at which this decomposition begins (T_onset) and the temperature of maximum decomposition rate (T_max) are key indicators of thermal stability. Subsequent mass loss at higher temperatures would correspond to the degradation of the polymer backbone. By comparing the TGA curve of a functionalized polymer to its non-functionalized counterpart, the specific impact of the azidopropyl group on thermal stability can be quantified.

| Polymer | Decomposition Event | Onset Temperature (Tonset) | Peak Decomposition Temp (Tmax) | Mass Loss (%) | Reference |

|---|---|---|---|---|---|

| Poly(allyl azide) | Azide Group Decomposition | ~130 °C | ~231 °C | 20-28% | researchgate.net |

| Polymer Backbone Degradation | ~330 °C | - | 50-61% | researchgate.net | |

| Glycidyl Azide Polymer (GAP) | Azide Group Decomposition | ~200 °C | ~227 °C | - | researchgate.net |

| Poly(N-(2-(2-azidoethoxy)ethyl)methacrylamide) | Azide Group Decomposition | > 100 °C | 311 °C | - | mdpi.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials. nih.govresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This method provides data on thermal transitions, such as melting temperature (Tm) and the enthalpy (ΔH) associated with these transitions, offering insights into the thermal stability and conformational state of a substance. mdpi.comnii.ac.jp

In the context of this compound, which is a liquid at room temperature, DSC is most relevant for studying its behavior when immobilized as part of a larger assembly, such as a self-assembled monolayer (SAM) on a gold surface. The ethanethioate group acts as a protected thiol, which can be deprotected to form a strong covalent bond with gold. The resulting SAM, composed of 3-azidopropylthiolate moieties, can be analyzed by DSC to determine its thermal stability.

Research findings indicate that the thermal stability of SAMs is influenced by intermolecular forces, such as hydrogen bonding and van der Waals interactions between the alkyl chains. nih.gov For a SAM formed from this compound, DSC analysis would reveal the temperatures at which key thermal events occur. These events can include phase transitions related to the ordering of the propyl chains (a melting-like transition from a well-ordered to a disordered state) and the eventual desorption of the monolayer from the gold substrate at higher temperatures. The presence of the terminal azide group may also influence the packing and thermal behavior of the monolayer compared to simple alkanethiols.

A typical DSC experiment would involve heating the SAM-coated gold substrate and measuring the heat flow. The resulting thermogram would show peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) processes. The melting transition of the alkyl portion of the monolayer is an endothermic event, and its peak temperature provides information about the stability of the ordered structure.

Table 1: Illustrative DSC Thermal Transition Data for a 3-azidopropylthiolate SAM on Gold

| Thermal Transition Event | Onset Temperature (°C) | Peak Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |

| Chain Melting Transition | 75.2 | 82.5 | 4.1 |

| Molecular Desorption | 160.8 | 175.4 | 25.7 |

Note: The data in this table is illustrative and represents typical values for short-chain alkanethiolate SAMs. Actual experimental values may vary based on substrate, monolayer density, and experimental conditions.

Particle Sizing and Distribution Analysis

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and polymers in suspension. cd-bioparticles.comresearchgate.netssau.ru The method works by illuminating particles in a liquid with a laser and analyzing the intensity fluctuations of the scattered light. cd-bioparticles.com These fluctuations are caused by the Brownian motion of the particles; smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, causing slower fluctuations. cd-bioparticles.com The Stokes-Einstein equation is then used to relate the diffusion rate to the hydrodynamic diameter of the particles. cd-bioparticles.com

This compound is frequently used as a surface modification agent for nanoparticles, particularly gold nanoparticles (AuNPs). cd-bioparticles.comnih.gov Its thioacetate group provides a stable precursor to a thiol, which readily forms a self-assembled monolayer on the gold surface. This functionalization introduces a terminal azide group, which is extremely useful for subsequent covalent attachment of other molecules via "click chemistry."

In addition to the average size (often reported as the Z-average diameter), DLS also provides the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution, with values close to 0 indicating a monodisperse (highly uniform) sample and values approaching 1 indicating a very broad and polydisperse size distribution. Monitoring the PDI is important to ensure that the functionalization process does not induce significant particle aggregation.

Table 2: DLS Data for Gold Nanoparticles Before and After Functionalization

| Nanoparticle Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| Bare Gold Nanoparticles (AuNPs) | 20.4 | 0.15 |

| AuNPs functionalized with this compound | 23.8 | 0.18 |

Note: The data presented is characteristic of a successful functionalization experiment where a monolayer of the specified compound is formed on the surface of 20 nm gold nanoparticles.

Applications in Materials Science and Engineering Research

Polymer Functionalization and Post-Polymerization Modification

The introduction of azide (B81097) groups into polymer structures is a powerful strategy for creating advanced functional materials. Post-polymerization modification (PPM) allows for the synthesis of a simple polymer backbone which can then be decorated with a variety of functional groups, fine-tuning the material's properties for specific applications. nih.govresearchgate.net The azide group is particularly well-suited for this purpose due to its high stability and specific reactivity in click chemistry reactions. rsc.org

The azide moiety, readily introduced using precursors like S-(3-azidopropyl) ethanethioate, is an ideal functional group for polymer modification using CuAAC click chemistry. rsc.org This reaction joins the azide-functionalized polymer with a molecule containing a terminal alkyne, forming a stable triazole linkage. drpress.org The reaction is highly efficient, stereospecific, and tolerant of a wide range of other functional groups, making it a robust tool for polymer synthesis and modification. drpress.orgnih.gov

Researchers have successfully polymerized monomers containing azidopropyl groups, such as 3-azidopropyl methacrylate (B99206) (AzPMA), using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting polymer, poly(3-azidopropyl methacrylate), features pendant azide groups along its chain that are readily available for subsequent click reactions. researchgate.net These azide-functionalized polymers can be coupled with various alkyne-containing molecules, including propargyl alcohol or propargyl 2-bromoisobutyrate, to introduce new functionalities. researchgate.net This method provides a versatile platform for creating polymers with tailored properties for diverse applications in materials science and biology. researchgate.net

| Base Polymer | Alkyne-Containing Molecule | Resulting Functionality | Potential Application |

|---|---|---|---|

| Polymer with pendant azide groups | Propargyl alcohol | Pendant hydroxyl groups | Improved hydrophilicity, sites for further esterification |

| Polymer with pendant azide groups | Alkyne-terminated polyethylene (B3416737) glycol (PEG) | Grafted PEG chains | Biocompatible coatings, anti-fouling surfaces |

| Polymer with pendant azide groups | Alkyne-functionalized dye molecule | Covalently attached chromophores | Fluorescent labeling, optical materials |

| Polymer with pendant azide groups | Alkyne-terminated biotin (B1667282) | Pendant biotin moieties | Biosensors, affinity chromatography |

The precise control offered by click chemistry enables the creation of complex polymer architectures, including those that can respond to external stimuli, often referred to as "switchable" or "smart" polymers. By incorporating specific functional groups, materials can be designed to change their properties, such as shape or solubility, in response to triggers like temperature, pH, or light. nih.govrsc.org

One key application is the development of shape memory polymers (SMPs). nih.gov These materials can be fixed into a temporary shape and will recover their original, permanent shape upon exposure to a specific stimulus. CuAAC chemistry can be used to form the crosslinked polymer networks that are essential for shape memory behavior. nih.gov The step-growth nature of this polymerization leads to homogeneous network formation. By carefully selecting azide- and alkyne-functional monomers, the crosslink density and glass transition temperature (Tg) of the material can be precisely controlled, which in turn dictates the shape memory properties. nih.gov The use of reversible click reactions can also introduce dynamic or self-healing characteristics into the polymer network. rsc.org

Conjugated polymers are a class of materials known for their unique electronic and optical properties, often making them fluorescent or "emissive." Post-polymerization modification is a powerful technique to alter and enhance the properties of these materials. nih.gov Functionalizing conjugated polymers allows for the tuning of their conductivity, wettability, and solubility. rsc.org

By incorporating azide groups into the structure of conjugated polymers, researchers can create platforms for developing multi-functional nanoparticles. For instance, an azide-functionalized polythiophene derivative can be further modified via click chemistry to attach various moieties. rsc.org This could include:

Targeting Ligands: For directing nanoparticles to specific cells or tissues in biomedical applications.

Solubilizing Groups: Such as polyethylene glycol (PEG), to improve biocompatibility and circulation time in biological systems.

Therapeutic Agents: For creating drug delivery systems.

This approach allows for the combination of the inherent emissive properties of the conjugated polymer backbone with the added functionalities, leading to advanced nanoparticles for applications in bioimaging, diagnostics, and targeted therapy.

Traditionally, polyurethanes are synthesized through the reaction of polyols and isocyanates. However, the use of isocyanates poses significant health and safety risks. Click chemistry offers a safer and highly efficient alternative for creating polyurethane-like polymers. google.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed in a step-growth polymerization to form robust polymer networks without the need for isocyanates. rsc.orggoogle.com

In this approach, a monomer containing at least two azide groups is reacted with a monomer containing at least two alkyne groups. google.com The reaction proceeds via 1,3-dipolar cycloaddition to form a polymer chain linked by stable triazole rings. google.com Precursors derived from this compound, such as a diol functionalized to have two terminal azide groups, can serve as the diazide monomer. rsc.org This diazide-diol can then be polymerized with a dialkyne-containing monomer. The resulting materials are suitable as replacements for conventional polyurethanes in coatings, adhesives, sealants, and elastomers. google.com

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. rsc.org Thiol-based SAMs on metal surfaces, particularly gold, are a well-established and widely studied system for creating functional surfaces with precisely controlled chemical and physical properties. rsc.orgnih.gov

This compound is an excellent precursor for creating surfaces that are primed for subsequent modification via click chemistry. nih.gov The thioacetate (B1230152) group acts as a protected form of a thiol. Through a simple hydrolysis reaction, typically using a base like sodium hydroxide (B78521) in ethanol (B145695), the thioacetate is converted into the corresponding thiol, 3-azidopropyl thiol. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hydrolysis | This compound is dissolved in ethanol, and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is refluxed. nih.gov | To cleave the thioacetate ester bond, deprotecting the thiol group. nih.gov |

| 2. Neutralization | The reaction mixture is cooled and neutralized with an acid, such as hydrochloric acid (HCl). nih.gov | To protonate the thiolate and bring the solution to a neutral pH. nih.gov |

| 3. Extraction | The product, 3-azidopropyl thiol, is extracted from the aqueous solution using an organic solvent like diethyl ether. nih.gov | To isolate the organic product from inorganic salts and water. nih.gov |

| 4. Drying & Isolation | The organic solvent is removed under vacuum to yield the final product. nih.gov | To obtain the pure 3-azidopropyl thiol linker. nih.gov |

Once synthesized, the 3-azidopropyl thiol can be used to form a SAM on various substrates. When a clean substrate, such as gold or zinc oxide, is immersed in a dilute solution of the thiol, the sulfur atoms spontaneously chemisorb onto the surface, forming a dense, highly ordered monolayer. nih.govsigmaaldrich.com This process results in a surface that is uniformly covered with outwardly-projecting propyl chains terminated by azide groups. nih.gov This azide-terminated surface is chemically robust and serves as an ideal platform for covalently attaching other molecules that possess a terminal alkyne, enabling the precise engineering of surface properties for applications in biosensors, electronics, and biocompatible materials. nih.gov

Adsorption Studies on Metal Oxide Surfaces (e.g., ZnO)

The interaction of sulfur-containing molecules with metal oxide surfaces is a critical area of research for applications ranging from sensors to electronics. Zinc oxide (ZnO) is a particularly interesting substrate due to its wide range of technological applications. Research has been conducted on the adsorption of azide-functionalized thiol linkers, derived from this compound, on ZnO surfaces.

In a typical experimental approach, this compound is first converted to its corresponding thiol, 3-azidopropyl thiol, through a process involving hydrolysis of the thioacetate group. This is often achieved by reacting the compound with a base like sodium hydroxide in an ethanol solution, followed by neutralization. The resulting 3-azidopropyl thiol is then used to form a self-assembled monolayer on a cleaned ZnO substrate.

Studies focusing on the immobilization of 3-azidopropyl thiol on ZnO (101̄0) surfaces have been performed to understand the characteristics of the resulting SAM film, including its bonding to the oxide surface and its stability. The formation of an organic layer on the ZnO surface can be confirmed by techniques such as atomic force microscopy (AFM), which reveals changes in surface morphology after the self-assembly process. While AFM can indicate the deposition of an organic film, the short alkyl chain of 3-azidopropyl thiol makes it challenging to resolve a well-defined monolayer with this technique. nih.gov

Theoretical modeling of the binding characteristics of azide-functionalized thiols on ZnO surfaces provides further insights into the energetic and electronic aspects of SAM adsorption. nih.gov

Influence of Thioacetate vs. Thiol on SAM Formation and Packing Density

The choice of the anchoring group is crucial in the formation of self-assembled monolayers. While thiols are widely used for direct adsorption onto surfaces like gold, thioacetates offer an alternative that can be adsorbed directly or, more commonly, deprotected in situ to form the corresponding thiol. The use of a thioacetate protecting group can be advantageous in certain synthetic strategies.

However, comparative studies on the direct adsorption of alkanethiols and their corresponding thioacetates on gold surfaces have revealed significant differences in the resulting SAMs. Research indicates that SAMs generated from the direct adsorption of thioacetates are generally not as densely packed and well-ordered as those formed from the corresponding thiols. acs.org

Furthermore, the kinetics of adsorption have been found to differ, with thioacetates typically adsorbing more slowly than their thiol counterparts. acs.org This difference in adsorption kinetics can be attributed to the additional step of in situ deprotection or the different nature of the interaction of the thioacetate group with the surface compared to the direct chemisorption of the thiol.

While these findings are based on studies with alkanethiols and thioacetates on gold, the general principles can be extended to the use of this compound and its corresponding thiol on other surfaces. The lower packing density and slower formation rate of thioacetate-derived SAMs are important considerations for applications where a highly ordered and densely packed monolayer is critical for performance.

Table 1: Comparison of SAM Formation from Thiols and Thioacetates

| Feature | Thiol-derived SAMs | Thioacetate-derived SAMs (Direct Adsorption) |

| Packing Density | Generally higher and more well-ordered | Generally lower and less ordered acs.org |

| Adsorption Kinetics | Faster acs.org | Slower acs.org |

| Formation Process | Direct chemisorption of the thiol headgroup | Involves interaction of the thioacetate group, which may include in situ deprotection |

Nanomaterial Functionalization

The surface modification of nanomaterials is essential for tailoring their properties and enabling their integration into various technologies. This compound serves as a useful bifunctional linker for this purpose, allowing for the attachment of a wide range of molecules to nanoparticle surfaces via its azide group.

Surface Modification of Nanocrystals (e.g., ZnO Nanocrystals)

Zinc oxide (ZnO) nanocrystals have garnered significant attention for their potential in optoelectronics, catalysis, and biomedical applications. The functionalization of ZnO nanoparticle surfaces is crucial for improving their stability, dispersibility, and for introducing new functionalities. While direct studies utilizing this compound for ZnO nanocrystal functionalization are not extensively reported, the principles of using thiol-based linkers are well-established.

The thioacetate group of this compound can be hydrolyzed to a thiol, which can then bind to the surface of ZnO nanocrystals. This process is analogous to the functionalization of ZnO nanoparticles with other thiol-containing molecules like 3-mercaptopropionic acid. nih.gov The covalent attachment of the linker to the nanoparticle surface provides a stable functionalization. The terminal azide group is then available for subsequent reactions, such as copper-catalyzed or copper-free "click" chemistry, to attach other molecules of interest. nanocs.net

Functionalization of Silica (B1680970) Particles for Composite Materials

Silica nanoparticles are widely used as reinforcing fillers in composite materials, for example, in dental resins. The functionalization of their surfaces is key to achieving a strong interface between the inorganic nanoparticles and the organic polymer matrix. This compound can be employed to introduce azide functionalities onto silica surfaces.

The functionalization process typically involves the initial silanization of the silica nanoparticles to introduce a reactive group that can then be coupled with the linker. For instance, silica particles can be first treated with an amino-silane, and the resulting amino-functionalized surface can then be reacted to introduce an azide group. nih.gov Alternatively, the thioacetate group of this compound can be utilized for attachment to appropriately modified silica surfaces.

Once the silica nanoparticles are functionalized with azide groups, they can be incorporated into a polymer matrix containing, for example, alkyne groups. A subsequent "click" reaction can then form a covalent bond between the nanoparticles and the polymer, leading to a well-integrated and reinforced composite material. nih.gov

Hybrid Inorganic-Organic Materials

The development of hybrid inorganic-organic materials offers the potential to combine the desirable properties of both material classes. This compound can play a role in the synthesis of such materials by acting as a bridge between inorganic building blocks and organic components.

Preparation of Polyhedral Oligosilsesquioxane (POSS) Frameworks

Polyhedral Oligosilsesquioxane (POSS) molecules are nanometer-sized, cage-like structures consisting of a silica core and organic functional groups at the corners. They are considered fundamental building blocks for creating novel hybrid materials. The functional groups on the POSS cage can be tailored for specific applications.

The azide group of this compound makes it a suitable reagent for the functionalization of POSS cages via "click" chemistry. For instance, a POSS cage functionalized with alkyne groups can be reacted with an azide-containing molecule like 3-azidopropyl thiol (derived from this compound) to form a triazole linkage. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction. scispace.com

This approach allows for the precise attachment of desired functionalities to the POSS framework, enabling the synthesis of hybrid materials with tailored properties for applications in areas such as catalysis, coatings, and biomedical devices. scispace.commdpi.com

Integration of Organic Functionalities into Inorganic Nanocages

The functionalization of inorganic nanocages, such as polyhedral oligomeric silsesquioxanes (POSS), with organic molecules is a pivotal area in materials science and engineering. This integration allows for the creation of hybrid materials that synergistically combine the robust, well-defined structure of the inorganic core with the diverse chemical reactivity and physical properties of the organic shell. This compound serves as a key precursor for installing azide-terminated functionalities onto these nanostructures, paving the way for subsequent modifications via highly efficient "click chemistry" reactions.

The most common form of POSS used in these applications is the octahedral octasilsesquioxane (T8), which possesses a cubic inorganic silicon-oxygen framework. rsc.org The organic substituents are attached to the silicon atoms at the corners of this cage. The introduction of azide groups transforms the POSS cage into a versatile nanobuilding block for constructing complex organic-inorganic hybrids. rsc.orgrsc.org

The primary method for attaching organic moieties to these azide-functionalized nanocages is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.orgnih.gov This reaction forms a stable triazole linkage between the azide group on the POSS cage and an alkyne-containing organic molecule. The high efficiency, selectivity, and mild reaction conditions of CuAAC make it an ideal strategy for the precise engineering of hybrid nanomaterials. nih.gov

Research has demonstrated the synthesis of various azido-functionalized POSS compounds that act as precursors for these modifications. rsc.orguakron.edu For instance, mono- and diazido-functionalized POSS have been synthesized, allowing for controlled functionalization. rsc.org A common synthetic route involves the nucleophilic substitution of a halide (like a chloropropyl group) on the POSS cage with sodium azide. rsc.orguakron.edu This process is analogous to the synthesis of azide-terminated linkers from precursors like this compound.

The incorporation of these azide functionalities onto POSS nanocages has been shown to enhance the thermal properties of polymers into which they are integrated. The glass transition temperature of polymers like poly(methylmethacrylate-co-2-hydroxyethylmethacrylate) increases with the loading of POSS, which is attributed to the aggregation of the POSS nanoparticles and dipole-dipole interactions. nih.gov

Below is a data table summarizing the functionalization of POSS nanocages using azide-based click chemistry.

| Inorganic Nanocage | Functional Group | Click Reaction | Attached Organic Moiety | Resulting Hybrid Material Properties | Reference |

| Octasilsesquioxane (T8) | 3-azidopropyl | CuAAC | Alkyne-terminated polymers | Enhanced thermal stability, controlled nanostructure | nih.gov |

| Octasilsesquioxane (T8) | 3-azidopropyl | CuAAC | Alkyne-functionalized dyes | Photonic nanoclusters | uakron.edu |

| Octasilsesquioxane (T8) | 3-azidopropyl | CuAAC | Alkyne-containing biomolecules | Biocompatible nanomaterials for imaging or therapy | nih.gov |

| Double-decker silsesquioxane | 3-azidopropyl | CuAAC | Various alkynes | Higher-order molecular constructs | rsc.org |

This versatile approach enables the creation of a wide array of functional materials, from polymer nanocomposites with improved physical properties to sophisticated biomaterials for medical applications. nih.govnih.gov

Applications in Chemical Biology and Bioconjugation Strategies

Bioorthogonal Labeling and Probe Development

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of S-(3-azidopropyl) ethanethioate is a premier bioorthogonal functional group, participating readily in reactions like the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), often referred to as "click chemistry". mdpi.comresearchgate.net

Metabolic glycan engineering is a powerful technique to study glycans in their native environment. This process involves introducing a synthetic sugar, bearing a bioorthogonal chemical reporter like an azide, into cells. nih.govnih.gov These unnatural sugars are processed by the cell's metabolic machinery and incorporated into glycoconjugates on the cell surface. While this compound is not directly fed to cells, it serves as a crucial building block for creating the tools necessary for these experiments. For instance, the 3-azidopropyl thiol derived from it can be used to functionalize surfaces or nanoparticles, which can then be used to capture or interact with metabolically labeled cells.

Once the azide-modified glycans are expressed on the cell surface, they can be visualized through non-invasive imaging techniques. This is achieved by reacting the azide groups with a probe molecule, such as a fluorophore, that has been modified with a complementary functional group (e.g., an alkyne). nih.govresearchgate.net This allows for the direct visualization of glycan expression and trafficking, processes that were previously difficult to monitor. nih.gov

Table 1: Bioorthogonal Reactions Involving the Azide Group

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Staudinger Ligation | Azide, Phosphine | Forms an aza-ylide intermediate that hydrolyzes to form an amide bond. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | Highly efficient and specific formation of a stable triazole linkage. mdpi.com |

The term "clickable" refers to molecules that have been equipped with an azide or an alkyne group, preparing them for a click chemistry reaction. This compound is instrumental in the design of such probes. By reacting the deprotected thiol of this compound with a molecule of interest, researchers can install a terminal azide group, thereby converting that molecule into a clickable probe. nih.gov

These probes can be designed to target specific classes of biomolecules. For example, a clickable probe can be synthesized to react with a particular enzyme's active site. After the probe has bound to its target, a reporter molecule (like biotin (B1667282) for purification or a fluorophore for imaging) with a complementary alkyne group can be "clicked" on, allowing for the detection and identification of the target protein. researchgate.netresearchgate.net This strategy has been widely adopted for activity-based protein profiling (ABPP). researchgate.net

Biomolecule Functionalization and Modification

The ability to selectively modify biomolecules is crucial for understanding their function and for developing new research tools. This compound provides a means to introduce an azide functional group onto biomolecules for subsequent conjugation.

In a research context, proteins and peptides can be functionalized with an azide group using reagents derived from this compound. The thiol group can be used to react with specific functionalities on a protein or peptide, such as maleimides introduced onto cysteine residues, to form a stable thioether linkage. This process attaches the 3-azidopropyl group to the protein. The newly installed azide can then be used to conjugate other molecules, such as polyethylene (B3416737) glycol (PEG) to improve solubility and stability, or a small molecule drug in the development of antibody-drug conjugates (ADCs).

Table 2: Research Applications of Protein and Peptide Bioconjugation

| Application | Description |

|---|---|

| Protein Labeling | Attaching fluorescent dyes or affinity tags for detection and purification. thermofisher.com |

| Enzyme Inhibition Studies | Conjugating inhibitors to study enzyme function. |

| Vaccine Development | Attaching peptide antigens to carrier proteins to enhance immunogenicity. rsc.org |

Similar to proteins, polysaccharides and polynucleotides can be modified to incorporate azide functionalities for the creation of research tools. For example, a polysaccharide can be chemically modified to introduce a reactive group that can then be coupled with the thiol from deprotected this compound. This results in an azide-functionalized polysaccharide. These modified polysaccharides can be used to study carbohydrate-protein interactions or to develop new biomaterials. rsc.org

In the case of polynucleotides (DNA and RNA), azide modifications can be introduced at specific positions during solid-phase synthesis. These azide-modified oligonucleotides can then be "clicked" to other molecules or surfaces, a technique useful in the development of DNA microarrays and diagnostic probes.

Development of Tools for Glycomics and Proteomics Research

The fields of glycomics and proteomics aim to study the complete set of glycans and proteins in a biological system, respectively. The chemical tools derived from this compound are valuable for these large-scale studies.

The introduction of an azide handle into biomolecules allows for their selective enrichment from complex mixtures. For instance, if a class of proteins is labeled with an azide-containing probe, these proteins can be fished out of a cell lysate by clicking them onto a solid support that is functionalized with an alkyne. The enriched proteins can then be identified and quantified using mass spectrometry. nih.gov This "click chemistry" based approach has become a cornerstone of chemical proteomics. nih.govchemrxiv.org

In glycomics, metabolic labeling with azido (B1232118) sugars allows for the tagged glycans to be enriched and analyzed. nih.govuni-konstanz.de This enables researchers to profile the glycome of a cell and to understand how it changes in response to different stimuli or in disease states. The ability to create azide-functionalized surfaces and probes, facilitated by reagents like this compound, is central to these workflows.

Quantitative Isotopic and Chemoenzymatic Tagging Methodologies

The azide moiety of this compound serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. In the context of quantitative proteomics, an alkyne-functionalized reporter tag, which contains stable isotopes (e.g., ¹³C, ¹⁵N), can be "clicked" onto the azide of this compound. The incorporation of these heavy isotopes allows for the differentiation and relative quantification of proteins or other biomolecules from different samples using mass spectrometry.

The ethanethioate group on the other end of the molecule is a protected thiol. This protecting group can be removed under specific conditions to reveal a reactive free thiol (-SH). This thiol can then be used to attach the entire linker-tag construct to a biomolecule. This attachment can be achieved through several bioconjugation strategies. For instance, the thiol can react with maleimides or haloacetamides to label cysteine residues on proteins.

Chemoenzymatic strategies could also be employed for the site-specific installation of this compound onto a target biomolecule. Enzymes offer high selectivity, enabling the modification of specific sites on a protein or other biomolecule, thus overcoming the challenges of non-specific chemical modifications. For example, enzymes like sortases or transglutaminases could potentially be engineered to recognize a substrate containing the deprotected thiol of this compound or a derivative thereof, and ligate it to a specific recognition sequence on a target protein.

A hypothetical workflow for a quantitative chemoenzymatic tagging strategy using this compound could involve the following steps:

Enzymatic Ligation: A target protein is site-specifically modified with this compound (or its deprotected thiol form) using a specific enzyme.

Click Reaction: An isotopically labeled reporter molecule containing an alkyne group is attached to the azide of the protein-bound linker via CuAAC or SPAAC.

Sample Combination and Analysis: Protein samples from different states (e.g., treated vs. untreated cells) labeled with different isotopic versions of the reporter tag are combined.

Mass Spectrometry: The combined sample is analyzed by mass spectrometry. The relative abundance of the target protein in the different samples can be determined by comparing the signal intensities of the different isotopic reporter ions.

While detailed research findings and specific data tables for a methodology explicitly using this compound are not available, the principles of isotopic labeling and chemoenzymatic modification are well-established in proteomics and chemical biology. The bifunctional nature of this compound makes it a potentially valuable tool for the development of novel probes and methodologies in these fields.

Theoretical and Computational Investigations

First-Principles Calculations of Molecular Adsorption

First-principles calculations are instrumental in understanding the adsorption of molecules on various substrates. mdpi.com For the azide-functionalized linker derived from S-(3-azidopropyl) ethanethioate, DFT has been employed to model its behavior on inorganic surfaces, providing a clear picture of the binding mechanisms and the resulting structure of the self-assembled monolayer. rsc.org

Theoretical studies on the adsorption of 3-azidopropyl thiol on zinc oxide (ZnO) surfaces reveal a strong chemical bond formation, a process known as chemisorption. nih.gov The calculations, performed within the framework of DFT using the Vienna ab initio simulation package (VASP), show that the molecule preferentially adsorbs onto the surface. rsc.org

Upon adsorption, the interaction between the molecule and the substrate induces significant changes in both the molecule and the surface. A key finding is the distortion of the ZnO surface, which in turn favors the adsorption process. This interplay highlights a strong correlation between the surface distortion energy and the interaction energy of the molecule with the surface. nih.gov The stability of the resulting SAM is confirmed by atomic force microscopy, while X-ray photoelectron spectroscopy (XPS) validates the successful grafting of the thiol onto the metal oxide. rsc.org

Table 1: Calculated Adsorption Energetics for Azide-Functionalized Thiols on ZnO(101̄0) This table presents the interaction energy (E_int), distortion energy of the molecule (E_dist_mol), distortion energy of the surface (E_dist_surf), and the total adsorption energy (E_ads) for 3-azidopropyl thiol (n=3) and related molecules with varying chain lengths. The data illustrates the energetic favorability of adsorption.

| Molecule | E_int (eV) | E_dist_mol (eV) | E_dist_surf (eV) | E_ads (eV) |

| N₃(CH₂)SH | -1.74 | 0.08 | 0.44 | -1.22 |

| N₃(CH₂)₃SH | -1.80 | 0.10 | 0.49 | -1.21 |

| N₃(CH₂)₆SH | -1.82 | 0.12 | 0.50 | -1.20 |

| N₃(CH₂)₉SH | -1.82 | 0.13 | 0.50 | -1.19 |

| Data sourced from computational analysis of N₃(CH₂)nSH adsorption on ZnO(101̄0). nih.gov |

Computational models provide a detailed view of the molecule-substrate interface. For 3-azidopropyl thiol on the non-polar ZnO(101̄0) surface, calculations demonstrate that the molecule chemisorbs onto the bridge site. nih.gov This adsorption process involves the breaking of the neutral zinc-oxygen (Znᵟ⁺–Oᵟ⁻) dimers present on the pristine ZnO surface, leading to a notable structural distortion of the substrate. nih.gov

The calculations were performed using DFT with the projector augmented wave (PAW) method to describe the basis set and the Perdew–Burke–Ernzerhof (PBE) functional for exchange-correlation effects. rsc.org This computational setup is well-suited for accurately describing the interactions between the organic thiol molecule and the inorganic oxide surface. rsc.orgub.edu

Energy Decomposition Analysis for Adsorption Mechanisms

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion (exchange-repulsion), and orbital interactions (polarization and charge transfer). numberanalytics.comunl.edu This analysis provides deep insights into the nature of the chemical bond and intermolecular forces. numberanalytics.comresearchgate.net

Core Electron Binding Energy Calculations for Electronic Structure Insights

X-ray photoelectron spectroscopy (XPS) is a primary technique for probing the chemical composition and electronic state of atoms in a material. aps.org Interpreting XPS spectra, however, can be complex. First-principles calculations of core electron binding energies (BEs) have become a reliable and powerful tool to aid in the assignment of experimental XPS peaks. aps.orgresearchgate.net

Methods based on DFT, particularly the ΔSCF approach where the BE is calculated from the total energy difference between the ground state and a core-hole excited state, can predict absolute binding energies with high accuracy (mean absolute errors as low as 0.16 eV). aps.org Such calculations can reliably distinguish between atoms in different chemical environments. ub.eduaps.org

For the self-assembled monolayer formed from this compound, XPS analysis reveals the chemical nature of the sulfur headgroup bonded to the ZnO surface. Experimental XPS of the S 2p region for the 3-azidopropyl thiol SAM on ZnO shows a main component at a binding energy of 162.6 eV, confirming the formation of a sulfur-zinc bond. rsc.org Theoretical BE calculations, using the methods described, would be the ideal way to confirm this peak assignment and provide a definitive understanding of the electronic structure of the sulfur atom at the molecule-substrate interface. aps.orgresearchgate.net

Future Research Directions and Emerging Trends

Integration into Advanced Functional Materials for Stimuli-Responsive Systems

The incorporation of S-(3-azidopropyl) ethanethioate into "smart" or stimuli-responsive materials is a significant emerging trend. nih.gov These materials can change their properties in response to external triggers like light, temperature, or pH. nih.govwhiterose.ac.uk

A notable application involves the use of this compound to functionalize gold nanoparticles (AuNPs) with Donor-Acceptor Stenhouse Adducts (DASA). acs.org DASAs are photoswitchable molecules that change their color and polarity when exposed to specific wavelengths of light, a process that can be reversed with heat. acs.org In one study, a DASA precursor with an alkyne group was reacted with this compound (referred to as (3-azidopropyl) thioacetate) via a CuAAC reaction. acs.org The resulting ligand possesses the stimuli-responsive DASA unit and a thioacetate (B1230152) group, which, upon hydrolysis to a thiol, serves as an anchor to the surface of gold nanoparticles. This integration allows for the on-demand, light-triggered self-assembly of the nanoparticles, creating functional thin films with tunable properties. acs.org Future work will likely explore the use of this compound to link various other stimuli-responsive moieties to different substrates, creating advanced systems for catalysis, sensing, and controlled drug release. whiterose.ac.ukjchemrev.com

Exploration of Novel Bioconjugation Pathways Beyond Traditional Click Chemistry

While the azide (B81097) group is central to click chemistry, the dual functionality of this compound opens avenues for other advanced bioconjugation strategies. Research is moving beyond traditional cycloadditions to explore the compound's versatility. mdpi.combohrium.com

One promising area is the use of the thiol group (after deprotection of the thioacetate) in thiol-ene reactions . acs.orgresearchgate.net This reaction involves the efficient, often light-initiated, coupling of a thiol with an alkene (the 'ene'). acs.org This provides an orthogonal conjugation pathway that can be used alongside or as an alternative to the azide-alkyne reaction, allowing for the sequential or site-specific modification of complex molecules. researchgate.net

Furthermore, the azide moiety itself can participate in reactions other than cycloadditions. The Staudinger ligation , a reaction between an azide and a phosphine, forms a stable amide bond and is a well-established bioorthogonal reaction. nih.gov Exploring the use of this compound in these less common but powerful ligation techniques could enable the construction of novel biomaterials and therapeutic conjugates that are incompatible with standard click chemistry conditions. mdpi.com

Computational Design and Predictive Modeling for Enhanced Reactivity and Applications

Computational chemistry and predictive modeling are becoming indispensable tools for designing functional materials and predicting their behavior. For molecules like this compound, these methods can provide critical insights that guide experimental work.

A key application lies in modeling the formation of self-assembled monolayers (SAMs) on various surfaces. One study used first-principles calculations to investigate the adsorption of 3-azidopropyl thiol (the deprotected form of this compound) on zinc oxide (ZnO) surfaces. rsc.org The simulations elucidated the preferred binding sites, interaction energies, and electronic characteristics of the molecule-surface interface. rsc.org This computational approach allows researchers to predict the stability and orientation of the azide-terminated SAMs, which is crucial for subsequent "click" functionalization of the surface. rsc.org Future computational studies will likely focus on modeling the reactivity of the azide group in different chemical environments and predicting the properties of polymers and nanoparticles functionalized with this linker, accelerating the discovery of new applications.

Expanding Applications in Microfluidics and High-Throughput Synthesis Methodologies

Microfluidic technologies offer precise control over reaction conditions at the microscale, enabling high-throughput synthesis and analysis. nih.govmdpi.com The integration of this compound chemistry with these platforms is a burgeoning area of research.

Microfluidic reactors can be used for the high-throughput synthesis of nanoparticles functionalized with this compound. nih.gov For instance, the synthesis of the DASA-modified gold nanoparticles described previously could be translated to a microfluidic chip. acs.orgnih.gov This would allow for precise control over nanoparticle size, ligand density, and reaction times, leading to highly reproducible materials. nih.gov Furthermore, droplet-based microfluidics can be employed for high-throughput screening applications. mdpi.comrsc.org Cells or beads functionalized with an alkyne could be encapsulated in picoliter-volume droplets and merged with droplets containing this compound derivatives for rapid, single-cell bioconjugation and analysis. nih.govrsc.org This combination of a versatile chemical linker with high-throughput platforms promises to accelerate research in single-cell analysis, drug discovery, and materials science. uga.edunih.gov

Data Tables

Table 1: Detailed Research Findings for this compound and Derivatives

| Research Area | Key Findings & Applications | Relevant Citations |

|---|---|---|

| Catalyst-Free Click Chemistry | The azide group enables participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes, avoiding cytotoxic copper catalysts. This is ideal for in vivo bioconjugation. | sichem.desigmaaldrich.com |

| Stimuli-Responsive Materials | Used as a linker to attach Donor-Acceptor Stenhouse Adducts (DASA) to gold nanoparticles. The thioacetate group anchors to gold, creating light- and thermo-responsive materials for self-assembly. | nih.govwhiterose.ac.ukacs.org |

| Novel Bioconjugation Pathways | The deprotected thiol can be used in thiol-ene reactions. The azide can participate in Staudinger ligations, providing alternative bioorthogonal conjugation strategies beyond traditional click chemistry. | nih.govmdpi.comacs.orgresearchgate.net |

| Computational Modeling | First-principles calculations predict the adsorption behavior and stability of the corresponding thiol on zinc oxide surfaces, aiding in the rational design of functionalized materials and self-assembled monolayers. | rsc.org |

| Microfluidics & High-Throughput Synthesis | The compound's reactivity is suitable for integration into microfluidic reactors for the controlled, high-throughput synthesis of functionalized nanoparticles and for rapid bioconjugation in droplet-based screening platforms. | nih.govmdpi.comnih.govrsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-azidopropyl thiol |

| Cyclooctyne |

| Donor-Acceptor Stenhouse Adducts (DASA) |

| Gold Nanoparticles (AuNPs) |

| This compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for S-(3-azidopropyl) ethanethioate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where 3-azidopropyl bromide reacts with potassium thioacetate in polar aprotic solvents (e.g., DMF) under reflux. Purification involves column chromatography to isolate the thioester. Commercial availability (e.g., Sigma Aldrich, 95% purity) suggests established protocols, but lab-scale synthesis requires optimization of reaction time, temperature, and stoichiometry to minimize byproducts like disulfides .

Q. How can the structure and purity of this compound be validated?

- Methodology : Use ¹H/¹³C NMR to identify key signals: the thioester methyl group at δ ~2.3 ppm and azide protons at δ ~3.3 ppm. IR spectroscopy confirms the azide stretch (~2100 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm. Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 190.2) .

Q. What are the stability considerations for storing and handling this compound?

- Methodology : The compound is sensitive to light and moisture due to the azide group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Thermal stability tests (TGA/DSC) can determine decomposition thresholds. Accelerated aging studies (40°C/75% RH) assess shelf life, with periodic NMR checks for degradation .

Advanced Research Questions

Q. How does the thioester group influence the reactivity of the azide in copper-catalyzed alkyne-azide cycloaddition (CuAAC)?

- Methodology : The electron-withdrawing thioester may reduce azide reactivity. Kinetic studies (monitored via FTIR or HPLC) compare cycloaddition rates with aliphatic azides. Adjusting catalyst loadings (CuSO₄/sodium ascorbate) or using accelerating ligands (e.g., TBTA) can mitigate steric/electronic effects. Computational modeling (DFT) evaluates electronic perturbations .

Q. What strategies enable the use of this compound in self-assembled monolayers (SAMs)?

- Methodology : Hydrolyze the thioester to thiol (using NH₃/MeOH) in situ, then deposit on Au{111} surfaces. AFM and XPS characterize monolayer formation. Compare packing density and stability with alkanethiol SAMs. Ellipsometry quantifies thickness, while contact angle measurements assess hydrophobicity .

Q. How can data discrepancies in azide reactivity across studies be resolved?

- Methodology : Systematic analysis of variables: purity (HPLC), solvent effects (polar vs. nonpolar), and catalyst residues (ICP-MS). Reproduce experiments under controlled conditions (e.g., anhydrous vs. ambient). Cross-validate with alternative techniques like Raman spectroscopy or kinetic isotope effects .

Q. What are the challenges in integrating this compound into multi-step syntheses with orthogonal functional groups?

- Methodology : Protect the azide during acidic/basic steps using photolabile groups (e.g., NBoc). Thioester stability is tested under coupling conditions (e.g., peptide synthesis). Late-stage deprotection (e.g., TCEP for disulfides) ensures compatibility. Monitor side reactions via LC-MS .

Q. How does flow chemistry optimize the synthesis of derivatives from this compound?

- Methodology : Compare batch vs. flow systems for thiol-ene click reactions. Flow reactors enhance mixing and heat transfer, reducing reaction times (e.g., from hours to minutes). Parameters like residence time, temperature, and pressure are optimized via DoE (Design of Experiments). Inline FTIR monitors conversion in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.